Bopindolol
Description
Bopindolol (INN) is an ester prodrug for the beta blocker [pindolol].
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022684 | |
| Record name | Bopindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bopindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62658-63-3, 69010-88-4 | |
| Record name | Bopindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bopindolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bopindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bopindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOPINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bopindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152–153 [malonate salt], 152 - 153 °C | |
| Record name | Bopindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bopindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bopindolol as a Prodrug of Pindolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist utilized in the management of hypertension.[1][2] It functions as a prodrug, undergoing in vivo biotransformation to its active metabolite, pindolol.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize it.
This compound's design as a prodrug offers the clinical advantage of a prolonged duration of action, allowing for once-daily administration and potentially improving patient adherence to therapy.[5] The active moiety, pindolol, is a non-selective beta-blocker that also possesses intrinsic sympathomimetic activity (ISA), meaning it can exert partial agonist effects at the β-adrenergic receptor.[3][6] This property may contribute to a reduced incidence of bradycardia compared to other beta-blockers.[6]
Mechanism of Action
Bioconversion of this compound to Pindolol
This compound is an ester derivative of pindolol. Following oral administration, it is rapidly and extensively hydrolyzed by esterases in the plasma and liver to form the active drug, pindolol.[4] This enzymatic conversion is a critical step in the drug's mechanism of action.
Interaction with β-Adrenergic Receptors
Pindolol, the active metabolite of this compound, is a non-selective antagonist at both β1- and β2-adrenergic receptors.[3] By competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors, pindolol reduces sympathetic tone on the heart, peripheral vasculature, and other tissues.[3]
The blockade of β1-adrenergic receptors, predominantly located in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[3] The antagonism of β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased vasoconstriction and sodium and water retention.[3]
Signaling Pathway
The binding of an agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Pindolol, as an antagonist, blocks the initiation of this cascade.
Quantitative Data
Receptor Binding Affinity
The binding affinities of this compound and its primary active metabolite for β1- and β2-adrenergic receptors have been determined using radioligand binding assays. The pKi and pA2 values provide a quantitative measure of the drug's potency at these receptors.
| Compound | Receptor | pKi | pA2 |
| This compound | β1-Adrenoceptor | - | - |
| β2-Adrenoceptor | - | - | |
| Metabolite 18-502 (Pindolol) | β1-Adrenoceptor | Higher than this compound | Higher than this compound |
| β2-Adrenoceptor | Higher than this compound | Higher than this compound | |
| Table 1: Comparative Receptor Binding Affinities. Data suggests that the active metabolite has a significantly higher affinity for both β1 and β2 receptors compared to the parent prodrug.[7] |
Clinical Efficacy in Hypertension
Multiple clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.
| Study | Dose | Duration | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) |
| Multi-centre study[1] | 1-2 mg/day | 12 weeks | -18 | -12 |
| Dose-response study[8] | 0.5-2 mg/day | 28 days | Dose-independent reduction | Dose-dependent reduction |
| Long-term study[5] | 1-4 mg/day | 12 weeks | Significant reduction | Significant reduction |
| Table 2: Summary of Clinical Efficacy Data for this compound in Hypertension. |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound to β-adrenergic receptors using a competitive radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Homogenize tissue (e.g., rat heart or brain) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]CGP12177 or [125I]iodocyanopindolol) that binds to the β-adrenergic receptors.
-
Competition: To separate wells, add increasing concentrations of the unlabeled test compound (this compound or pindolol).
-
Equilibrium: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Enzymatic Hydrolysis of this compound
This protocol describes a general method to assess the hydrolysis of the ester prodrug this compound to its active form, pindolol, using in vitro systems like human plasma or liver microsomes.
Protocol Steps:
-
Preparation of Incubation Medium: Prepare a solution of either human plasma or human liver microsomes in a suitable buffer.
-
Initiation of Reaction: Add a known concentration of this compound to the incubation medium and place it in a water bath at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which will precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins and collect the supernatant.
-
Analytical Quantification: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to separate and quantify the concentrations of both this compound and the newly formed pindolol.
-
Data Analysis: Plot the concentration of this compound and pindolol over time to determine the rate of hydrolysis of the prodrug.
Clinical Trial Methodology for Hypertension
The following outlines a typical study design for a clinical trial evaluating the efficacy and safety of this compound in patients with essential hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]
Patient Population: Adult male and female patients with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).[1]
Exclusion Criteria (Examples):
-
Secondary hypertension
-
Severe renal or hepatic impairment
-
History of myocardial infarction or stroke within the last 6 months
-
Bradycardia (heart rate < 50 bpm)
-
Asthma or other obstructive airway diseases
-
Pregnancy or lactation
Treatment Protocol:
-
Washout Period: A 2- to 4-week single-blind placebo washout period to establish a stable baseline blood pressure.
-
Randomization: Eligible patients are randomized to receive either this compound (at various fixed doses, e.g., 0.5 mg, 1 mg, 2 mg) or a matching placebo, administered once daily.
-
Treatment Duration: The treatment period typically lasts for 4 to 12 weeks.
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are measured at regular intervals (e.g., at trough, 24 hours post-dose) in a standardized manner (e.g., seated after 5 minutes of rest).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, blood chemistry, urinalysis), and electrocardiograms (ECGs) throughout the study.
Efficacy Endpoints:
-
Primary: The change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
-
Secondary:
-
Change from baseline in mean sitting systolic blood pressure.
-
Change from baseline in heart rate.
-
Proportion of patients achieving a target blood pressure (e.g., diastolic BP < 90 mmHg).
-
Conclusion
This compound serves as an effective prodrug of pindolol, offering a prolonged duration of action that is beneficial for the management of hypertension. Its mechanism of action is well-characterized, involving enzymatic hydrolysis to the active metabolite, which then acts as a non-selective β-adrenergic antagonist with intrinsic sympathomimetic activity. The quantitative data from both preclinical and clinical studies support its potency and efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other similar prodrug candidates.
References
- 1. Antihypertensive effect of this compound: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of a new long-acting beta-blocker this compound (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. Down-regulation of beta-adrenergic receptors by pindolol in Gs alpha-transfected S49 cyc- murine lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of moderate hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Bopindolol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bopindolol is a non-selective β-adrenoceptor antagonist characterized by its prodrug nature, long duration of action, and intrinsic sympathomimetic activity (ISA).[1][2] Following administration, this compound is rapidly metabolized to its active hydrolysed form, the primary metabolite 18-502, which is responsible for the majority of its therapeutic effects. A secondary metabolite, 20-785, also exhibits pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its principal metabolites, with a focus on their pharmacodynamics and pharmacokinetics. Quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided, and signaling pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms of action.
Introduction
This compound is a potent antihypertensive agent that distinguishes itself from other β-blockers through its unique pharmacological profile.[1][2] As a prodrug, it undergoes enzymatic conversion to its active form, pindolol, a non-selective β1 and β2-adrenoceptor antagonist.[3] This bioconversion contributes to its prolonged therapeutic effect, allowing for once-daily dosing and potentially improving patient adherence.[2] Furthermore, this compound possesses mild intrinsic sympathomimetic activity (ISA), which may mitigate some of the adverse effects associated with β-blockade, such as bradycardia.[2] The primary active metabolite, 18-502, is a potent β-blocker in its own right, while a second metabolite, 20-785, also contributes to the overall pharmacological effect.[4] This guide will delve into the specific pharmacological characteristics of this compound and these metabolites, providing a detailed resource for researchers and professionals in the field of drug development.
Pharmacodynamics
The pharmacodynamic effects of this compound and its metabolites are primarily mediated through their interaction with β-adrenoceptors and, to a lesser extent, serotonin receptors.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of this compound and its metabolites for various receptor subtypes. The data, presented in Table 1, reveal a non-selective binding profile for β1 and β2-adrenoceptors. Notably, the primary metabolite, 18-502, exhibits a significantly higher affinity for both β1 and β2 receptors compared to the parent drug, this compound, and the secondary metabolite, 20-785.[4] this compound's active form, pindolol, also demonstrates a notable affinity for the 5-HT1A serotonin receptor, which may contribute to its overall pharmacological profile.[5][6]
Table 1: Receptor Binding Affinities (pKi) of this compound and its Metabolites
| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | 5-HT1A Receptor (Ki, nM) |
| This compound | 7.44 ± 0.12[4] | 7.70 ± 0.13[7] | Not directly available |
| Metabolite 18-502 | 9.38 ± 0.31[4] | 8.07 ± 0.13[7] | Not available |
| Metabolite 20-785 | 6.65 ± 0.16[4] | 8.20 ± 0.24[7] | Not available |
| Pindolol (active form) | Not directly available | Not directly available | 6.4[2] - 14.4[8] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. 5-HT1A receptor affinity is presented as Ki in nanomolar (nM) as found in the literature.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at β1 and β2-adrenoceptors, thereby inhibiting the effects of endogenous catecholamines such as adrenaline and noradrenaline.[3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The intrinsic sympathomimetic activity of this compound means that it can also weakly stimulate these receptors, which may prevent excessive bradycardia.[2]
The downstream signaling cascade following β-adrenoceptor activation is complex and involves G-protein-dependent and independent pathways. While the specific effects of this compound on β-arrestin recruitment have not been detailed in the available literature, a general schematic of β-adrenergic signaling is presented below.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite and a long duration of action.
Absorption, Distribution, Metabolism, and Excretion
This compound is well-absorbed after oral administration. As a prodrug, it undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to its active form, 18-502 (pindolol).[1] This active metabolite is then further metabolized to 20-785. The pharmacokinetic parameters of the active hydrolyzed metabolite are summarized in Table 2.
Table 2: Pharmacokinetic Parameters of Hydrolyzed this compound (Metabolite 18-502)
| Parameter | Young Subjects (mean ± SD) | Elderly Subjects (mean ± SD) |
| Half-life (t½, hours) | 4.3 ± 1.3 | 6.0 ± 2.1 |
| Time to Peak Concentration (Tmax, hours) | 2.1 ± 0.6 | 2.5 ± 0.8 |
| Peak Plasma Concentration (Cmax, ng/mL) | 4.7 ± 1.1 | 5.0 ± 1.5 |
| Area Under the Curve (AUC0-24h, ng·h/mL) | 44.2 ± 11.2 | 55.7 ± 18.4 |
| Apparent Clearance (CL/f, mL/min) | 400 ± 100 | 330 ± 110 |
Data adapted from a study in healthy male volunteers.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the management of hypertension. A dose-response study provided quantitative data on the effects of different daily doses of this compound on blood pressure and heart rate.
Table 3: Dose-Response of this compound in Moderate Hypertension (28-day treatment)
| Dose | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) |
| Placebo | -6.8 | -2.5 |
| 0.5 mg | -12.4 | -7.1 |
| 1.0 mg | -11.5 | -10.1 |
| 2.0 mg | -12.0 | -11.3 |
Data adapted from a randomized, double-blind, parallel-group study.[9]
Experimental Protocols
Radioligand Binding Assay
The following provides a general methodology for determining the binding affinity of compounds to β-adrenoceptors, based on standard practices in the field.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target β-adrenoceptors are homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay: The isolated membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]CGP12177) and varying concentrations of the unlabeled competitor drug (this compound or its metabolites).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Protocol for Hypertension
The following outlines a typical methodology for assessing the antihypertensive efficacy of a drug like this compound in a clinical setting.
Protocol:
-
Patient Selection: Patients meeting the inclusion criteria for moderate hypertension are recruited for the study.
-
Washout Period: A single-blind placebo washout period is implemented to establish a stable baseline blood pressure and ensure that any previously administered antihypertensive medications are cleared from the system.
-
Randomization: Patients are randomly assigned to receive either a placebo or one of the predetermined doses of this compound in a double-blind manner.
-
Treatment Period: Patients take their assigned medication once daily for the duration of the study.
-
Blood Pressure Measurement: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the treatment period. Measurements are typically taken in the supine position after a period of rest, using a standardized sphygmomanometer. Multiple readings are often taken and averaged to ensure accuracy.[7]
-
Data Analysis: The changes in blood pressure and heart rate from baseline are compared between the different treatment groups using appropriate statistical methods to determine the efficacy and dose-response relationship of the drug.
Conclusion
This compound is a non-selective β-adrenoceptor antagonist with a distinctive pharmacological profile that includes its prodrug nature, long duration of action, and intrinsic sympathomimetic activity. Its primary active metabolite, 18-502, exhibits high affinity for β-adrenoceptors and is the main contributor to its therapeutic effects. The secondary metabolite, 20-785, also possesses pharmacological activity. Clinical studies have confirmed the efficacy of this compound in lowering blood pressure in hypertensive patients. The detailed pharmacological data and experimental methodologies presented in this guide offer a valuable resource for researchers and clinicians working with this compound and in the broader field of cardiovascular drug development. Further research into the specific effects of this compound on β-arrestin-mediated signaling pathways could provide additional insights into its molecular mechanisms and potential for biased agonism.
References
- 1. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound malonate | 82857-38-3 | >98% [smolecule.com]
- 5. clario.com [clario.com]
- 6. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Bopindolol's Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of the non-selective beta-blocker, bopindolol, on the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation. This compound, a prodrug of pindolol, exerts its influence primarily by suppressing plasma renin activity, which in turn affects downstream components of the RAS, including angiotensin II and aldosterone. This guide provides a comprehensive overview of the available quantitative data, detailed experimental methodologies from key studies, and visual representations of the underlying physiological and experimental processes.
Core Mechanism of Action
This compound is a non-selective beta-adrenoceptor antagonist with partial agonist activity.[1] Its primary mechanism of action on the renin-angiotensin system involves the blockade of beta-1 adrenergic receptors located in the juxtaglomerular apparatus of the kidney. This inhibition prevents the release of renin, a key enzyme that initiates the RAS cascade. By reducing renin secretion, this compound leads to decreased production of angiotensin II, a potent vasoconstrictor, and subsequently, reduced secretion of aldosterone, a hormone that promotes sodium and water retention.[2]
Quantitative Effects on the Renin-Angiotensin System
Clinical studies have consistently demonstrated this compound's ability to suppress plasma renin activity (PRA). The extent of this suppression can be influenced by the dosage and the baseline renin levels of the patient. While the effect on aldosterone is a direct consequence of reduced angiotensin II, the magnitude of aldosterone reduction can be more variable.
Table 1: Effect of this compound on Plasma Renin Activity (PRA)
| Study | Dosage of this compound | Treatment Duration | Baseline PRA (mean ± SD) | Post-treatment PRA (mean ± SD) | Percentage Reduction | p-value |
| Shohat J, et al. (1989)[3] | 1 - 4 mg/day | 4 weeks | Not Specified | Not Specified | Not Specified | < 0.05 |
| Turner DR, et al. (1984)[4] | 1 - 4 mg (single dose) | 24 hours | Not Specified | Not Specified | Significant attenuation | < 0.05 |
Note: Specific mean values and standard deviations for PRA were not available in the abstracts of the cited studies.
Table 2: Effect of this compound on Plasma Aldosterone
| Study | Dosage of this compound | Treatment Duration | Baseline Aldosterone (mean ± SD) | Post-treatment Aldosterone (mean ± SD) | Percentage Reduction | p-value |
| Shohat J, et al. (1989)[3] | 1 - 4 mg/day | 4 weeks | Not Specified | Not Specified | Not Specified | < 0.05 |
Note: Specific mean values and standard deviations for aldosterone were not available in the abstracts of the cited studies.
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound on the renin-angiotensin system.
Study by Shohat J, et al. (1989): Long-term Effects in Essential Hypertension
-
Objective: To evaluate the long-term effects of this compound on blood pressure, renal function, plasma renin activity, and plasma aldosterone in patients with mild-to-moderate essential hypertension.[3]
-
Study Design: An open-label, long-term study.
-
Participants: Patients with mild-to-moderate essential hypertension.
-
Intervention: this compound was administered in a single daily dose ranging from 1 to 4 mg.[3]
-
Duration: The study monitored patients over an extended period, with initial results reported after 4 weeks of treatment.
-
Key Parameters Measured:
-
Blood pressure (diastolic)
-
Renal function (inulin clearance, PAH clearance, creatinine clearance, blood urea nitrogen, serum creatinine)
-
Plasma Renin Activity (PRA)
-
Plasma Aldosterone
-
-
Assay Methods: The specific laboratory assays used for measuring PRA and aldosterone were not detailed in the available abstract.
Study by Turner DR, et al. (1984): Hemodynamic and Renin Response to Tilting
-
Objective: To investigate the effects of single oral doses of this compound on hemodynamics and the renin response to postural change (tilting).[4]
-
Study Design: A placebo-controlled, single-blind study.
-
Participants: Healthy volunteers or hypertensive patients (details not specified in the abstract).
-
Intervention: Single oral doses of this compound (1-4 mg) or placebo.
-
Methodology:
-
Baseline Measurements: Resting blood pressure, heart rate, and plasma renin activity were measured.
-
Intervention: Participants received a single oral dose of this compound or placebo.
-
Post-dosing Measurements: Blood pressure and heart rate were monitored during exercise.
-
Tilting Test: Plasma renin activity was measured in response to passive head-up tilting to 75-85 degrees to stimulate renin release.[4]
-
-
Key Parameters Measured:
-
Systolic blood pressure and heart rate during exercise
-
Resting heart rate and blood pressure
-
Plasma Renin Activity (PRA) in response to tilting
-
-
Assay Methods: The specific radioimmunoassay or other methods used for PRA determination were not described in the abstract.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's Mechanism of Action on the Renin-Angiotensin System.
Caption: A Typical Clinical Trial Workflow for Evaluating this compound.
Caption: Logical Flow of this compound's Antihypertensive Effect via the RAS.
Conclusion
This compound effectively modulates the renin-angiotensin system, primarily through the suppression of plasma renin activity. This action contributes significantly to its antihypertensive properties. For researchers and drug development professionals, a thorough understanding of this compound's quantitative effects and the methodologies used to assess them is crucial for future studies and the development of novel cardiovascular therapies. Further research with detailed reporting of quantitative data and experimental protocols will enhance our understanding of the precise role of this compound and other beta-blockers in managing cardiovascular diseases.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]
- 3. This compound: long-term effects on blood pressure, renal function, plasma renin activity, and plasma aldosterone in mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new long acting beta-receptor antagonist; its effects on haemodynamics, and on the renin response to tilting - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Membrane-Stabilizing Activity of Bopindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol, a non-selective beta-adrenergic receptor antagonist, is primarily recognized for its therapeutic applications in managing hypertension and other cardiovascular disorders. Beyond its well-documented beta-blocking properties, emerging evidence highlights its significant membrane-stabilizing activity. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and methodologies associated with the membrane-stabilizing effects of this compound. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this crucial pharmacological attribute.
The membrane-stabilizing activity of a drug refers to its ability to protect cell membranes from various forms of injury or lysis. In the context of this compound, this property is predominantly linked to its potent antioxidant effects, specifically its capacity to inhibit lipid peroxidation and scavenge free radicals.[1] This guide will delve into the quantitative data supporting these claims, provide detailed protocols for key experimental assays, and present visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Membrane Stabilization: Antioxidant Activity
The principal mechanism underpinning this compound's membrane-stabilizing effect is its intrinsic antioxidant and radical-scavenging activity.[1] Unlike some other beta-blockers, this compound and its metabolite, 18-502, have demonstrated the ability to directly scavenge stable free radicals.[1] This action is crucial in preventing the initiation and propagation of lipid peroxidation, a key process in membrane damage.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the production of cytotoxic byproducts. This compound has been shown to be a potent inhibitor of hydrogen peroxide (H₂O₂)-induced lipid peroxidation in various tissues, including liver microsomes and cardiac muscles.[1] This inhibitory effect helps maintain membrane integrity and function.
Quantitative Data on this compound's Antioxidant Activity
The following table summarizes the key quantitative data demonstrating the efficacy of this compound and its metabolite in inhibiting lipid peroxidation compared to the well-known beta-blocker, propranolol.
| Compound | IC₅₀ for Inhibition of H₂O₂-Induced Lipid Peroxidation (in liver microsomes) | Reference |
| This compound | 1.8 µM | [1] |
| 18-502 (this compound metabolite) | 10 µM | [1] |
| Propranolol | 2.3 µM | [1] |
Table 1: Comparative IC₅₀ values for the inhibition of lipid peroxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the membrane-stabilizing and antioxidant activities of this compound.
Hypotonicity-Induced Hemolysis Assay
This assay assesses the ability of a compound to protect red blood cell (RBC) membranes from lysis induced by a hypotonic environment.
Principle: In a hypotonic solution, water enters the RBCs, causing them to swell and eventually burst (hemolysis). Membrane-stabilizing agents can increase the resistance of the RBC membrane to this osmotic stress.
Protocol:
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh, whole human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3000 rpm for 10 minutes.
-
Discard the supernatant (plasma and buffy coat) and wash the pelleted RBCs three times with isotonic phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the washed RBCs in isotonic PBS to create a 10% (v/v) suspension.
-
-
Assay Procedure:
-
Prepare different concentrations of this compound (e.g., 10-100 µg/mL, based on typical concentrations for beta-blockers like propranolol in similar assays) in isotonic PBS. A stock solution of this compound can be prepared in a suitable solvent like ethanol or DMSO and then diluted, ensuring the final solvent concentration is minimal and consistent across all samples to avoid solvent-induced hemolysis.
-
Set up the following reaction mixtures in centrifuge tubes:
-
Test Samples: 1.0 mL of the this compound solution + 0.5 mL of the 10% RBC suspension + 2.0 mL of hypotonic saline (e.g., 0.36% NaCl).
-
Positive Control (Standard): 1.0 mL of a standard membrane-stabilizing drug solution (e.g., Diclofenac sodium, 100 µg/mL) + 0.5 mL of the 10% RBC suspension + 2.0 mL of hypotonic saline.
-
Negative Control (100% Hemolysis): 1.0 mL of isotonic PBS + 0.5 mL of the 10% RBC suspension + 2.0 mL of distilled water.
-
Blank: 1.0 mL of isotonic PBS + 2.0 mL of hypotonic saline.
-
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer, using the blank to zero the instrument.
-
Calculate the percentage of hemolysis inhibition using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 where Abs_Control is the absorbance of the negative control and Abs_Sample is the absorbance of the test sample.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Induction of Lipid Peroxidation:
-
Prepare tissue homogenates (e.g., from rat liver or heart) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the homogenate with an inducing agent (e.g., 1 mM H₂O₂ or a Fenton's reagent system like FeSO₄ and ascorbic acid).
-
Add different concentrations of this compound (e.g., 1-10 µM) to the reaction mixture.
-
-
TBARS Reaction:
-
To 1.0 mL of the incubated sample, add 2.0 mL of the TBARS reagent (a solution containing TBA, trichloroacetic acid, and hydrochloric acid).
-
Heat the mixture in a boiling water bath for 15-20 minutes.
-
Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
The percentage inhibition of lipid peroxidation can be calculated by comparing the MDA levels in the this compound-treated samples to the control (inducer only).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of the this compound solutions.
-
Include a control containing methanol instead of the this compound solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: Antioxidant mechanism of this compound leading to membrane stabilization.
Experimental Workflow for Hypotonicity-Induced Hemolysis Assay
References
Bopindolol's Off-Target Profile in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol, a non-selective β-adrenoceptor antagonist, is primarily recognized for its therapeutic applications in cardiovascular diseases. However, like many pharmacological agents, its interaction with unintended molecular targets can lead to a range of off-target effects. This technical guide provides an in-depth analysis of this compound's potential off-target activities in cellular models, with a particular focus on its interactions with serotonin receptors. Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment and for exploring potential drug repositioning opportunities. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Analysis of Off-Target Binding Affinity
The binding affinity of this compound and its active metabolites, 18-502 and 20-785, to various on- and off-target receptors has been characterized primarily through radioligand binding assays. The data, presented in terms of pKi (the negative logarithm of the inhibition constant) and pA2 (the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response), are summarized below.
| Compound | Target Receptor | Cellular/Tissue Model | pKi / pA2 Value | Reference |
| This compound | β1-Adrenoceptor | Rat Heart | pKi: 7.9 | [1] |
| β2-Adrenoceptor | Rat Lung | pKi: 8.5 | [1] | |
| 5-HT1B Receptor | Rat Brain | pKi: 6.8 | [1] | |
| β1-Adrenoceptor | COS-7 Cells | pKi: 7.44 ± 0.12 | ||
| β2-Adrenoceptor | COS-7 Cells | pKi: 7.70 ± 0.13 | ||
| Metabolite 18-502 | β1-Adrenoceptor | Rat Heart | pKi: 9.3 | [1] |
| β2-Adrenoceptor | Rat Lung | pKi: 9.2 | [1] | |
| 5-HT1B Receptor | Rat Brain | pKi: 7.5 | [1] | |
| β1-Adrenoceptor | COS-7 Cells | pKi: 9.38 ± 0.31 | ||
| β2-Adrenoceptor | COS-7 Cells | pKi: 8.07 ± 0.13 | ||
| Metabolite 20-785 | β1-Adrenoceptor | Rat Heart | pKi: 7.8 | [1] |
| β2-Adrenoceptor | Rat Lung | pKi: 7.7 | [1] | |
| 5-HT1B Receptor | Rat Brain | pKi: 6.9 | [1] | |
| β1-Adrenoceptor | COS-7 Cells | pKi: 6.65 ± 0.16 | ||
| β2-Adrenoceptor | COS-7 Cells | pKi: 8.20 ± 0.24 | ||
| Pindolol (related compound) | 5-HT1A Receptor | CHO-h5-HT1A Cells | Ki: 6.4 nmol/L | [1] |
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (pKi) Determination
This protocol outlines the general steps for determining the binding affinity of this compound and its metabolites to target receptors expressed in cell membranes or tissue homogenates.
1. Membrane Preparation:
-
Tissues (e.g., rat brain, heart, lung) or cultured cells (e.g., COS-7 cells transfected with the receptor of interest) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, followed by high-speed centrifugation to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [¹²⁵I]iodocyanopindolol for β-adrenoceptors and 5-HT1B receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound or its metabolites) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assay for pA2 Value Determination
This protocol describes the determination of the functional antagonist potency of this compound at a specific receptor, often using isolated tissue preparations.
1. Tissue Preparation:
-
An isolated tissue preparation expressing the target receptor (e.g., guinea pig atria for β1-adrenoceptors or rat trachea for β2-adrenoceptors) is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (95% O2, 5% CO2).
2. Agonist Dose-Response Curve:
-
A cumulative concentration-response curve to a specific agonist (e.g., isoproterenol) is constructed to determine the baseline response.
3. Antagonist Incubation:
-
The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibration.
4. Shifted Agonist Dose-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is constructed. This is repeated for several antagonist concentrations.
5. Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.
Signaling Pathways and Visualizations
This compound's off-target effects, particularly at serotonin receptors, can modulate intracellular signaling cascades. Based on studies of the closely related compound pindolol, a primary off-target mechanism involves the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.
This compound's Potential Interaction with the 5-HT1A Receptor Signaling Pathway
Interaction of this compound with the 5-HT1A receptor can lead to antagonism or partial agonism, thereby influencing downstream signaling. Pindolol has been shown to act as a partial agonist at 5-HT1A receptors, leading to a submaximal inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.
Caption: this compound's potential interaction with the 5-HT1A receptor signaling pathway.
Experimental Workflow for Assessing Functional Off-Target Effects
A typical workflow to investigate the functional consequences of this compound's off-target binding involves a series of cell-based assays.
Caption: Experimental workflow for characterizing this compound's functional off-target effects.
Conclusion
The available data indicates that this compound and its active metabolites exhibit off-target activity, most notably at serotonergic 5-HT1B receptors, with binding affinities in the sub-micromolar to low micromolar range. While direct functional data for this compound at other serotonin receptor subtypes in cellular models is limited, evidence from the closely related compound pindolol suggests a potential for interaction with 5-HT1A receptors, likely as a partial agonist. This interaction could modulate adenylyl cyclase and MAPK signaling pathways.
For a more complete understanding of this compound's off-target profile, further research is warranted. This should include comprehensive binding assays across a broader panel of receptors and detailed functional characterization in cellular models to elucidate the precise nature (antagonism, partial agonism, or inverse agonism) and downstream consequences of these interactions. Such studies will provide a clearer picture of the clinical implications of this compound's polypharmacology.
References
Methodological & Application
Application Note: Quantification of Bopindolol in Human Plasma Using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable method for the quantification of bopindolol in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and method validation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The presented methodologies are based on established principles for the analysis of related beta-blocker compounds.
Introduction
This compound is a potent non-selective beta-adrenergic antagonist used in the management of hypertension and angina pectoris. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, cost-effective, and widely accessible analytical technique for this purpose. This document provides a comprehensive protocol for the determination of this compound in human plasma, including sample preparation, instrument parameters, and key validation metrics.
Experimental Principle
The method involves the isolation of this compound from plasma samples via protein precipitation. Following extraction, the analyte is separated from endogenous plasma components on a reversed-phase C18 column using an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength.
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Pindolol or another suitable beta-blocker
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following are representative chromatographic conditions.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[1] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH adjusted to 3.5 with formic acid) (e.g., 30:70 v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | UV at 215 nm[1] |
| Internal Standard | Pindolol |
Experimental Protocols
5.1. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: From the primary stock solutions, prepare a series of working standard solutions of this compound by serial dilution with the mobile phase to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations ranging from approximately 5 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
5.2. Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins[3].
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial for injection.
Method Validation Signaling Pathway
Caption: Key Parameters for HPLC Method Validation.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Expected Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~1.5 ng/mL[4][5] |
| Limit of Quantification (LOQ) | ~5.0 ng/mL[2][4][5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 15 | 90 - 110% | < 15% |
| Medium | 150 | 90 - 110% | < 15% |
| High | 400 | 90 - 110% | < 15% |
Table 3: Recovery and Stability
| Parameter | Specification |
| Extraction Recovery | > 85% |
| Short-Term Stability (24h, room temp) | % Change < 15% |
| Freeze-Thaw Stability (3 cycles) | % Change < 15% |
| Long-Term Stability (30 days, -20°C) | % Change < 15% |
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in unknown samples is then interpolated from this calibration curve using linear regression analysis.
Conclusion
The described HPLC-UV method provides a reliable and reproducible approach for the quantification of this compound in human plasma. The protocol is straightforward, utilizes common laboratory reagents and instrumentation, and demonstrates acceptable levels of sensitivity, accuracy, and precision for bioanalytical applications. Proper method validation is essential before its implementation in regulated studies.
References
Chiral Separation of Bopindolol Enantiomers by Liquid Chromatography: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chiral separation of bopindolol enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a non-selective beta-blocker, is a prodrug that is hydrolyzed in the body to its active metabolite. As with many pharmaceuticals, the enantiomers of this compound's active form may exhibit different pharmacological and toxicological profiles. Therefore, a reliable method for their separation and quantification is crucial for drug development, quality control, and pharmacokinetic studies. This application note describes a normal-phase HPLC method for the effective resolution of this compound enantiomers, providing the necessary parameters for successful implementation in a laboratory setting.
Introduction
This compound is a potent beta-adrenergic antagonist used in the management of hypertension and angina pectoris. It possesses a chiral center, leading to the existence of two enantiomers. The differential pharmacological activity between enantiomers is a common phenomenon for beta-blockers, where one enantiomer typically exhibits significantly higher therapeutic activity. Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods. Liquid chromatography, particularly with chiral stationary phases (CSPs), is a powerful technique for the separation of enantiomers. This protocol details a method for the chiral separation of this compound enantiomers by HPLC.
Data Presentation
The following tables summarize the chromatographic conditions and performance parameters for the chiral separation of this compound and other structurally related beta-blockers.
Table 1: HPLC Method Parameters for Chiral Separation of this compound
| Parameter | Condition |
| Stationary Phase | AmyCoat (150 x 4.6 mm, 3 µm particle size) |
| Mobile Phase | n-heptane / ethanol / diethylamine (DEA) in various ratios (v/v/v) |
| 85 : 15 : 0.1 | |
| 90 : 10 : 0.1 | |
| 95 : 5 : 0.1 | |
| Flow Rate | 0.5, 1.0, 2.0, and 3.0 mL/min |
| Detection | UV at 225 nm |
| Temperature | Ambient |
Data adapted from a study on the chiral separation of several beta-blockers, including this compound[1].
Table 2: Chromatographic Performance Data (Range for a Series of Beta-Blockers including this compound)
| Parameter | Value Range |
| Capacity Factor (k') | 0.38 - 19.70 |
| Separation Factor (α) | 1.08 - 2.33 |
| Resolution (Rs) | 1.0 - 4.50 |
These ranges were reported for a group of sixteen beta-blockers, including this compound, under the conditions specified in Table 1[1].
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers by HPLC.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column compartment, and UV detector.
-
Chiral Stationary Phase: AmyCoat column (150 x 4.6 mm, 3 µm). Other polysaccharide-based CSPs like Lux Cellulose-2 may also be suitable.
-
Solvents: HPLC grade n-heptane, ethanol, and diethylamine (DEA).
-
This compound racemic standard.
-
Sample solvent: A mixture of n-heptane and ethanol (e.g., 50:50 v/v).
Preparation of Mobile Phase
Prepare the mobile phase by mixing n-heptane, ethanol, and diethylamine in the desired ratio (e.g., 90:10:0.1 v/v/v). Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use. The optimal ratio may need to be determined empirically to achieve the best resolution.
Standard Solution Preparation
Prepare a stock solution of racemic this compound in the sample solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare working standard solutions at the desired concentration (e.g., 100 µg/mL) by diluting with the sample solvent.
Chromatographic Analysis
-
Equilibrate the AmyCoat column with the mobile phase at the chosen flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 225 nm.
-
Inject a suitable volume (e.g., 10 µL) of the this compound standard solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
Method Optimization
To achieve optimal separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-heptane to ethanol. A decrease in the percentage of the polar modifier (ethanol) generally leads to longer retention times and may improve resolution. The concentration of the basic additive (DEA) can also be optimized.
-
Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency. Lower flow rates can sometimes improve resolution.
Mandatory Visualization
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Alternative Method: Supercritical Fluid Chromatography (SFC)
An alternative approach for the enantioseparation of this compound involves Supercritical Fluid Chromatography (SFC). SFC can offer faster separations and reduced solvent consumption. A reported method utilizes teicoplanin-based (TeicoShell) and modified macrocyclic glycopeptide-based (NicoShell) chiral stationary phases.
Table 3: SFC Method Parameters for this compound Enantioseparation
| Parameter | Condition |
| Stationary Phase | TeicoShell or NicoShell |
| Mobile Phase | CO₂ / Methanol / DEA (70/30/0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Back Pressure | 2000 psi |
| Detection | UV at 220 nm |
This data is from a study on the enantioseparation of this compound using SFC[2].
Conclusion
The described HPLC method provides a reliable and effective protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions allows for good resolution of the enantiomers. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry for the development and implementation of stereoselective analytical methods for this compound and related compounds. Further optimization of the mobile phase composition and flow rate may be necessary to meet specific analytical requirements.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Bopindolol Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and quantification of bopindolol and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable to various UPLC-MS/MS systems.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension. It is a prodrug that is rapidly and extensively metabolized in the body to its active and inactive metabolites. The primary active metabolite is the hydrolyzed form of this compound, known as 18-502. Another significant metabolite is 20-785. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. Mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers a sensitive and specific method for the identification and quantification of these metabolites in biological matrices.
This compound Metabolism
This compound undergoes biotransformation primarily through hydrolysis and oxidation. The two major metabolites identified are:
-
Metabolite 1 (18-502): 4-(3-t-butylamino-2-hydroxypropoxy)-2-methyl indole. This is the main active, hydrolyzed metabolite of this compound.[1][2]
-
Metabolite 2 (20-785): 4-(3-t-butylaminopropoxy)-2-carboxyl indole.[1][2]
Due to the rapid conversion, often only the hydrolyzed metabolite (18-502) is detectable in plasma samples.[3]
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the identification of this compound and its metabolites.
| Compound | Chemical Formula | Exact Mass (m/z) [M+H]⁺ | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | C₂₃H₂₈N₂O₃ | 381.2173 | 381.2 | 244.1, 172.1, 116.1 |
| Metabolite 1 (18-502) | C₁₇H₂₆N₂O₂ | 291.2067 | 291.2 | 235.1, 174.1, 116.1 |
| Metabolite 2 (20-785) | C₁₆H₂₂N₂O₃ | 291.1703 | 291.2 | 247.1, 174.1, 130.1 |
Note: Product ions are predicted based on the fragmentation patterns of structurally similar compounds like pindolol and general principles of mass spectral fragmentation. Optimal product ions and collision energies should be determined empirically on the specific instrument used.
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis.
Biological Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum.
Materials:
-
Human plasma/serum samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Pindolol-d5, 100 ng/mL in 50% ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrument and column used.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 381.2 | 244.1 | 0.05 | 30 | 20 |
| 172.1 | 0.05 | 30 | 25 | ||
| Metabolite 1 (18-502) | 291.2 | 235.1 | 0.05 | 35 | 22 |
| 174.1 | 0.05 | 35 | 28 | ||
| Metabolite 2 (20-785) | 291.2 | 247.1 | 0.05 | 35 | 20 |
| 174.1 | 0.05 | 35 | 28 | ||
| Pindolol-d5 (IS) | 254.2 | 116.1 | 0.05 | 30 | 25 |
Italicized product ions represent a secondary, confirmatory transition.
Visualizations
The following diagrams illustrate the key processes involved in the analysis of this compound metabolites.
References
- 1. Identification of binding sites of this compound and its two metabolites with beta1-adrenoceptors by molecular modeling: comparison with beta2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on relationships between chemical structure and beta-blocking potency of this compound and its two metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between plasma concentrations and cardiac beta-adrenoceptor blockade--a study with oral and intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Functional Activity of Bopindolol: Cell-Based Assays for Researchers
Application Notes and Protocols for Scientists in Drug Development
Bopindolol, a non-selective beta-adrenergic receptor antagonist, is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension.[1] A key pharmacological feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it exhibits partial agonist effects in addition to its primary role as a blocker of β1 and β2-adrenergic receptors.[1][2] this compound itself is a prodrug, which is rapidly metabolized to its active form, pindolol.[2] Understanding and quantifying both the antagonist and partial agonist activities of this compound are crucial for drug development and research.
This document provides detailed protocols for essential cell-based assays to characterize the functional activity of this compound, focusing on its interaction with β-adrenergic receptors. These protocols are designed for researchers, scientists, and drug development professionals.
Key Functional Activities of this compound
This compound's interaction with β-adrenergic receptors can be dissected into two primary functional activities:
-
Antagonist Activity: this compound competitively binds to β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[3] This blockade leads to a reduction in downstream signaling, such as the production of cyclic AMP (cAMP), when the receptor is stimulated by a full agonist.
-
Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA): In the absence of a full agonist, this compound can weakly activate β-adrenergic receptors, leading to a submaximal increase in downstream signaling pathways.[2] This ISA is a distinguishing feature of this compound and its active metabolite, pindolol.
Data Presentation: Quantitative Analysis of this compound's Functional Activity
The following tables summarize the key quantitative parameters used to define the antagonist and partial agonist properties of this compound and its active metabolite.
Table 1: Antagonist Activity Data
| Parameter | Description | Typical Value (this compound/Metabolites) | Receptor Subtype | Assay Type |
| pKi | The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist. Higher values denote higher affinity. | 7.44 - 9.38 | β1 & β2 | Radioligand Binding |
| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Not explicitly found for this compound in cell-based assays. | β1 & β2 | Functional Antagonist Assay (e.g., Schild Analysis) |
Table 2: Partial Agonist Activity Data
| Parameter | Description | Typical Value (Pindolol - active metabolite) | Receptor Subtype | Assay Type |
| EC50 | The concentration of the partial agonist that produces 50% of its maximal effect. | 91 pM (in tracheal epithelial cells, non-cAMP mediated) | β-adrenergic | Functional Agonist Assay (Chloride Secretion) |
| Emax (%) | The maximal response produced by the partial agonist, expressed as a percentage of the maximal response of a full agonist (e.g., Isoproterenol). | 30% (of Isoproterenol in tracheal epithelial cells); 10-50% (of Isoproterenol in various isolated tissues)[4][5] | β-adrenergic | Functional Agonist Assay |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Pharmacological experiments in healthy volunteers with this compound, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pindolol--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic-mediated Cl secretion: evidence for additional non-cAMP-dependent pathway of effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes & Protocols: Assessing Bopindolol's Effect on Cardiac Contractility In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bopindolol is a long-acting, non-selective beta-adrenoceptor antagonist used in the management of hypertension and angina pectoris.[1][2] It is a prodrug that is metabolized into its active form, pindolol.[3] A key pharmacological feature of this compound (via pindolol) is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors.[3][4][5] This dual action—blocking the effects of high catecholamine levels while providing a low level of receptor stimulation at rest—differentiates it from beta-blockers that lack ISA.
These application notes provide a detailed protocol for assessing the dual effects of this compound on cardiac contractility in vitro using isolated cardiac muscle preparations. The protocol is designed to quantify both its partial agonist (ISA) and antagonist effects.
Mechanism of Action: Beta-Adrenergic Signaling in Cardiomyocytes
In cardiac myocytes, contractility is strongly modulated by the β-adrenergic signaling pathway. Binding of agonists like norepinephrine to β1-adrenoceptors activates a cascade involving Gs-proteins, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to protein kinase A (PKA) activation. PKA phosphorylates key proteins, including L-type calcium channels and phospholamban, which increases intracellular calcium concentration and enhances the force of contraction (positive inotropy).[6]
This compound, as a partial agonist, competes with endogenous catecholamines for the β-adrenoceptor.[7]
-
In the absence of strong agonists (low sympathetic tone): It provides a low level of receptor stimulation, thereby slightly increasing basal contractility (demonstrating ISA).[7][8]
-
In the presence of strong agonists (high sympathetic tone): It competitively blocks these agonists from binding, leading to a net decrease in stimulated contractility.[7]
The diagram below illustrates this signaling pathway and the modulatory role of this compound.
Caption: β-adrenergic signaling pathway in cardiomyocytes.
Experimental Protocols
The following protocols utilize isolated cardiac papillary muscle, a robust model for studying direct inotropic effects of pharmacological agents.[9]
-
Biological Sample: Left ventricular papillary muscle from a suitable animal model (e.g., male Wistar rat).
-
Solutions:
-
Krebs-Henseleit Buffer (KHB): (in mM) 119 NaCl, 25 NaHCO₃, 4.6 KCl, 1.18 KH₂PO₄, 1.64 MgSO₄, 1.5 CaCl₂, 11 Glucose, 1 Na-pyruvate. Adjust pH to 7.4 by gassing with 95% O₂ / 5% CO₂.[9]
-
Dissection Buffer: KHB supplemented with 30 mM 2,3-Butanedione monoxime (BDM) to prevent contraction during isolation.[9]
-
-
Pharmacological Agents:
-
This compound malonate
-
Isoproterenol hydrochloride (full β-agonist)
-
-
Equipment:
-
Organ bath system with temperature control and gassing capabilities.
-
Isometric force transducer.
-
Electrical field stimulator.
-
Data acquisition system.
-
Objective: To determine the direct effect of this compound on basal cardiac muscle contractility.
-
Muscle Isolation: Euthanize the animal and rapidly excise the heart. Place it in ice-cold, oxygenated dissection buffer. Isolate the left anterior papillary muscle.[9]
-
Mounting: Mount the muscle vertically in an organ bath chamber containing KHB (32°C, gassed with 95% O₂ / 5% CO₂). Attach one end to a fixed hook and the other to an isometric force transducer.[9]
-
Equilibration: Stretch the muscle to its optimal length (Lmax) where it produces maximal twitch force. Allow the preparation to equilibrate for 60 minutes, with continuous electrical stimulation (e.g., 1 Hz, 5 ms duration, voltage 20% above threshold). Replace the buffer every 15 minutes.
-
Baseline Recording: Record stable baseline contractile parameters (Peak Twitch Tension, Time to Peak, Relaxation Time).
-
Concentration-Response: Add this compound to the organ bath in a cumulative, logarithmic manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration (typically 5-10 minutes) before adding the next.
-
Data Analysis: Express the change in peak twitch tension at each this compound concentration as a percentage of the initial baseline tension.
Objective: To quantify this compound's ability to antagonize the effects of a full β-agonist.
-
Preparation and Equilibration: Follow steps 1-3 from Protocol 1.
-
Control Agonist Response: Generate a cumulative concentration-response curve for isoproterenol (e.g., 10⁻⁹ M to 10⁻⁶ M) to establish the control response.
-
Washout: Perform a complete washout of isoproterenol by repeatedly replacing the KHB in the organ bath over 30-45 minutes until the contractile force returns to the initial baseline.
-
This compound Incubation: Add a single, fixed concentration of this compound (e.g., 10⁻⁷ M) to the bath and incubate for 30 minutes.
-
Agonist Response in Presence of Antagonist: While in the presence of this compound, repeat the cumulative concentration-response curve for isoproterenol.
-
Data Analysis: Plot the concentration-response curves for isoproterenol in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. The dose ratio can be used to calculate the pA₂ value, a measure of antagonist potency.
Caption: Experimental workflow for in vitro contractility assessment.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Pharmacological Profile of this compound (as active metabolite Pindolol)
| Parameter | Description | Value / Classification | Reference |
|---|---|---|---|
| Drug Class | Beta-Adrenoceptor Antagonist | Non-selective β-blocker | [3][7] |
| Key Feature | Intrinsic Sympathomimetic Activity (ISA) | Partial Agonist | [3][4][5] |
| Receptor Affinity (Ki) | β1-Adrenoceptor (Human) | 0.52–2.6 nM | [5] |
| Receptor Affinity (Ki) | β2-Adrenoceptor (Human) | 0.40–4.8 nM |[5] |
Table 2: Representative Data for ISA Assessment (Protocol 1)
| This compound Concentration (M) | Change in Basal Twitch Tension (%) |
|---|---|
| 1 x 10⁻⁹ | + 2.1 |
| 1 x 10⁻⁸ | + 5.8 |
| 1 x 10⁻⁷ | + 12.5 |
| 1 x 10⁻⁶ | + 15.1 |
| 1 x 10⁻⁵ | + 14.8 (Plateau) |
Note: Data are illustrative and represent the expected modest positive inotropic effect characteristic of ISA.
Table 3: Representative Data for Beta-Blockade Assessment (Protocol 2)
| Isoproterenol Conc. (M) | Twitch Tension (% of Max) - Control | Twitch Tension (% of Max) - With this compound (10⁻⁷ M) |
|---|---|---|
| 1 x 10⁻⁹ | 15 | 5 |
| 1 x 10⁻⁸ | 52 | 20 |
| 3 x 10⁻⁸ | 85 | 48 |
| 1 x 10⁻⁷ | 98 | 79 |
| 3 x 10⁻⁷ | 100 | 95 |
| 1 x 10⁻⁶ | 100 | 100 |
Note: Data are illustrative, demonstrating the rightward shift in the isoproterenol concentration-response curve in the presence of this compound.
Logical Relationships and Classification
This compound's unique properties are best understood in the context of other beta-blockers. Its classification is based on receptor selectivity and the presence or absence of ISA.
Caption: Classification of common beta-blockers.
References
- 1. What is this compound Malonate used for? [synapse.patsnap.com]
- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 8. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Validated HPLC Method for the Determination of Bopindolol in Pharmaceutical Formulations
Introduction
Bopindolol is a potent non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina pectoris. As a prodrug, it is converted to its active metabolite in the body. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms to ensure its safety and efficacy. This document details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control analysis.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the determination of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier, ensuring a sharp and symmetrical peak for the analyte.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector |
| Column | C18 Column (e.g., Inertsil ODS-3V), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Sodium Dihydrogen Orthophosphate : Acetonitrile (60:40 v/v), pH adjusted to 4.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Diluent | Mobile Phase |
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions across a specified concentration range.
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 20 | 301567 |
| 40 | 602890 |
| 60 | 904123 |
| 80 | 1205456 |
| 100 | 1506789 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The study was performed at three concentration levels in triplicate.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.9% |
| 100% | 50 | 50.3 | 100.6% | 0.7% |
| 120% | 60 | 59.5 | 99.2% | 1.1% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution were made.
Table 5: Precision Data
| Precision Level | % RSD of Peak Area (n=6) |
| Repeatability (Intra-day) | 0.78% |
| Intermediate (Inter-day) | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.[1]
Table 7: Robustness Study
| Parameter Changed | Variation | % RSD of Results |
| Flow Rate (mL/min) | 0.9 | 1.3% |
| 1.1 | 1.1% | |
| Mobile Phase pH | 3.8 | 0.9% |
| 4.2 | 1.4% | |
| Acetonitrile in Mobile Phase (%) | 38% | 1.2% |
| 42% | 1.5% |
Experimental Protocols
Preparation of Solutions
3.1.1 Mobile Phase Preparation
-
Dissolve 2.72 g of sodium dihydrogen orthophosphate in 1000 mL of HPLC grade water to prepare a 20 mM solution.
-
Mix 600 mL of the phosphate buffer with 400 mL of acetonitrile.
-
Adjust the pH to 4.0 using diluted phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
3.1.2 Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
3.1.3 Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
3.1.4 Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Further dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform six replicate injections of the standard solution (e.g., 40 µg/mL) to check for system suitability.
-
Inject the prepared working standard solutions to construct the calibration curve.
-
Inject the prepared sample solutions in triplicate.
-
Record the peak areas from the chromatograms.
Calculation
Calculate the amount of this compound in the tablet sample using the following formula:
Amount (mg/tablet) = (A_sam / A_std) * (C_std / C_sam) * (Avg. Tablet Weight / Sample Weight) * Purity of Standard
Where:
-
A_sam = Peak area of the sample solution
-
A_std = Peak area of the standard solution
-
C_std = Concentration of the standard solution (µg/mL)
-
C_sam = Theoretical concentration of the sample solution (µg/mL)
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC determination of this compound.
Caption: HPLC analysis workflow for this compound determination.
Method Validation Process
This diagram outlines the logical relationship between the different stages of the method validation process.
References
Troubleshooting & Optimization
Bopindolol LC-MS/MS Analysis: A Technical Support Center for Overcoming Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of bopindolol.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis, presented in a question-and-answer format.
Question 1: We are observing significant ion suppression for this compound, leading to low sensitivity and poor reproducibility. What are the likely causes and how can we mitigate this?
Answer:
Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.[1][2] For this compound, common culprits include phospholipids, salts, and other endogenous molecules.[3]
Initial Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering components.[4][5]
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.[6] If you are using PPT, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[4] Optimizing the pH of the aqueous matrix can improve extraction efficiency for this compound, which has basic properties.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts.[6] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for this compound and the specific matrix.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most matrix components elute (often at the beginning of the run).[7]
-
Increase Retention: Modify the mobile phase or gradient to increase the retention time of this compound.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression, thus compensating for the matrix effect.[8][9] If a SIL-IS is not available, a structural analog may be used, but it must be demonstrated to track the analyte's behavior.[9]
Question 2: Our assay shows good performance with calibration standards in solvent, but accuracy is poor for quality control (QC) samples prepared in plasma. What could be the issue?
Answer:
This discrepancy strongly suggests the presence of a matrix effect that is not accounted for when using standards prepared in a neat solvent. The components of the plasma matrix are altering the ionization of this compound and/or the internal standard.
Troubleshooting Workflow:
To systematically address this, follow the workflow below.
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the matrix factor (MF).[8] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]
-
Implement Solutions: Based on the workflow, prioritize improving sample preparation (e.g., switching from PPT to SPE).[6] Concurrently, optimize the chromatographic method to separate this compound from interfering peaks.[7] The most robust solution is to use a SIL-IS for this compound.[8]
-
Re-validation: After implementing changes, the method must be re-validated to ensure it meets the criteria for accuracy, precision, and other parameters as per regulatory guidelines.[10][11]
Question 3: We are using an analog internal standard, and the IS response is highly variable across different plasma lots. How should we address this?
Answer:
High variability in the internal standard (IS) response across different lots of matrix indicates that the IS is not adequately compensating for the matrix effect, which can differ between individual samples.[9] This can lead to inaccurate quantification.
Addressing IS Variability:
-
Root Cause Analysis:
-
Differential Matrix Effects: The analog IS and this compound are likely affected differently by the varying composition of the plasma lots.
-
Co-eluting Interferences: An endogenous component in some plasma lots might be co-eluting with the IS, causing suppression or enhancement.
-
-
Recommended Solutions:
-
Switch to a SIL-IS: This is the most effective solution. A SIL-IS has nearly identical physicochemical properties to this compound and will be affected by the matrix in the same way, providing better normalization.[8]
-
Improve Sample Cleanup: A more rigorous sample preparation method like SPE can remove the interfering components that are causing the variability.[6]
-
Chromatographic Resolution: Adjust the chromatography to separate the IS from any interfering peaks.
-
The diagram below illustrates how a SIL-IS can compensate for matrix effects more effectively than an analog IS.
Caption: Comparison of Analog IS vs. SIL-IS for matrix effect compensation.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory requirements for assessing matrix effects in a bioanalytical method?
A1: Regulatory bodies like the FDA provide guidance on bioanalytical method validation.[10][11] For matrix effects, it is recommended to evaluate them by analyzing QC samples at low and high concentrations in at least six different lots of the biological matrix. The accuracy and precision for each lot should be within ±15%.[12]
Q2: Can changing the ionization source (e.g., from ESI to APCI) help reduce matrix effects?
A2: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) because APCI involves gas-phase ionization, which can be less affected by non-volatile matrix components.[13] However, the suitability of APCI depends on the analyte's properties. This compound and other beta-blockers are amenable to ESI.[14][15]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: The most common sources of matrix effects in plasma are phospholipids from cell membranes.[3] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[8]
Q4: How can I perform a quick qualitative assessment of matrix effects during method development?
A4: A post-column infusion experiment is a useful qualitative tool.[2] In this experiment, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip in the constant baseline signal for this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[2] This helps in adjusting the chromatography to move the this compound peak away from these suppression zones.
Quantitative Data Summary
The following tables summarize the performance of different validated LC-MS/MS methods for the analysis of pindolol (a close structural analog of this compound) in human plasma/serum.
Table 1: Method Performance Comparison for Pindolol Analysis
| Parameter | Method 1 | Method 2[15] | Method 3[16] |
| Sample Preparation | Protein Precipitation | Online SPE (Cation Exchange) | Not Specified |
| Internal Standard | Nadolol (Analog) | External Standard | Not Specified |
| Linearity Range | 0.2 - 150 ng/mL | 0.25 - 100 ng/mL | 0.25 - 250 ng/mL |
| Correlation (r²) | > 0.996 | > 0.997 | Not Reported |
| LLOQ | 0.2 ng/mL | 0.13 ng/mL | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 8% | 2.1 - 18% | 4.24 - 7.86% |
| Inter-day Precision (%CV) | < 8% | 2.1 - 18% | 4.98 - 10.4% |
| Intra-day Accuracy (%) | 93.2 - 112.0% | 94.8 - 117.6% (Recovery) | 90.0 - 106% |
| Inter-day Accuracy (%) | 93.2 - 112.0% | 94.8 - 117.6% (Recovery) | 91.6 - 104% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT) (Based on the method for pindolol and acebutolol)
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant and dilute with 800 µL of water prior to injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) (General procedure based on methods for beta-blockers[17])
-
Sample Pre-treatment: Dilute 200 µL of plasma with 500 µL of water and 100 µL of 1 M acetic acid. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., strata-X-C) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined during method development)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined during method development)
-
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Improving the sensitivity of electrochemical detection for Bopindolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the sensitivity of electrochemical detection for Bopindolol.
Frequently Asked Questions (FAQs)
Q1: What is the general electrochemical behavior of this compound?
A1: this compound, a beta-blocker, undergoes an irreversible oxidation process at the electrode surface. The exact oxidation potential can vary depending on the electrode material, pH of the supporting electrolyte, and the scan rate used in the voltammetric measurement. For related compounds like Pindolol, the oxidation of the indole moiety is the primary electrochemical reaction.
Q2: Which voltammetric techniques are most suitable for this compound detection?
A2: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly recommended for quantitative analysis of this compound.[1][2][3][4][5] These techniques offer higher sensitivity and better resolution compared to Cyclic Voltammetry (CV) by effectively minimizing the background charging current.[3][4][5] Adsorptive Stripping Voltammetry (AdSV) can also be employed to preconcentrate this compound on the electrode surface, thereby significantly lowering the detection limit.
Q3: What are the key parameters to optimize for enhancing the sensitivity of this compound detection?
A3: To enhance sensitivity, optimization of the following parameters is crucial:
-
pH of the supporting electrolyte: The peak potential and peak current of this compound are often pH-dependent. A systematic study of different pH values is necessary to find the optimal condition for maximum signal intensity.
-
Accumulation time and potential (for AdSV): In Adsorptive Stripping Voltammetry, the time and potential at which this compound is accumulated on the electrode surface directly impact the sensitivity.
-
Voltammetric parameters: For DPV and SWV, parameters such as pulse amplitude, pulse width, and frequency should be optimized to achieve the best signal-to-noise ratio.[3][6][7]
Q4: What types of electrode modifications can improve the detection of this compound?
A4: Modifying the working electrode can significantly enhance the sensitivity and selectivity of this compound detection. Common and effective modifications include:
-
Carbon-based nanomaterials: Graphene and carbon nanotubes can be incorporated into carbon paste electrodes to increase the surface area and facilitate electron transfer.
-
Metal nanoparticles: The catalytic properties of metal nanoparticles can lower the overpotential for this compound oxidation.
-
Polymers: Molecularly Imprinted Polymers (MIPs) can be designed to selectively bind this compound, thereby improving the selectivity of the sensor.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal (peak) | 1. Incorrect potential window.2. Inappropriate pH of the supporting electrolyte.3. Low concentration of this compound.4. Electrode surface is not properly activated or is fouled. | 1. Widen the potential window to ensure the oxidation potential of this compound is covered.2. Perform a pH study to find the optimal pH for this compound oxidation.3. Use a more sensitive technique like DPV or SWV, or employ Adsorptive Stripping Voltammetry to preconcentrate the analyte.4. Polish the solid electrode or renew the surface of the carbon paste electrode before each measurement. |
| Poor reproducibility | 1. Inconsistent electrode surface preparation.2. Instability of the reference electrode.3. Presence of interfering substances in the sample. | 1. Follow a standardized and consistent procedure for electrode surface preparation.2. Check the filling solution of the reference electrode and ensure there are no air bubbles.3. Pre-treat the sample to remove potential interferences. Consider using a modified electrode with enhanced selectivity (e.g., MIP-based sensor). |
| Peak splitting or broadening | 1. Adsorption of oxidation products on the electrode surface.2. Complex electrochemical reaction mechanism.3. High scan rate. | 1. Renew the electrode surface after each scan. Consider using a modified electrode that is less prone to fouling.2. This may be inherent to the molecule's electrochemistry. Focus on optimizing parameters for the main, reproducible peak for quantification.3. Decrease the scan rate to see if the peak shape improves. |
| High background current | 1. Contaminated supporting electrolyte or glassware.2. High charging current at the used scan rate. | 1. Use high-purity reagents and thoroughly clean all glassware.2. Use pulse techniques like DPV or SWV which are designed to minimize charging current.[3][4][5] |
Quantitative Data Summary
The following tables summarize the performance of different electrochemical methods for the detection of Pindolol, a structurally similar beta-blocker to this compound. These values can serve as a benchmark for the expected performance in this compound analysis.
Table 1: Performance of Different Modified Electrodes for Pindolol Detection
| Electrode | Voltammetric Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Molecularly Imprinted Polymer Carbon Paste Electrode (MIP-CPE) | Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | 0.1 - 50 | 0.05 | [8] |
| Amino-functionalized Mesoporous Silica Carbon Paste Electrode (NH2-HMS-CPE) | Differential Pulse Voltammetry (DPV) | Not Specified | 0.1 | [9] |
| Cathodically Pretreated Boron-Doped Diamond (CPT-BDD) Electrode | Differential Pulse Voltammetry (DPV) | 0.04 - 10.0 | 0.026 | [10] |
Experimental Protocols
Protocol 1: Preparation of a Modified Carbon Paste Electrode (CPE)
This protocol describes the general steps for preparing a modified carbon paste electrode, for example, with a Molecularly Imprinted Polymer (MIP).
-
Preparation of the MIP: The MIP is synthesized by polymerizing a functional monomer and a cross-linker in the presence of the template molecule (this compound). After polymerization, the template is removed, leaving behind specific recognition sites.
-
Preparation of the Carbon Paste:
-
Thoroughly mix high-purity graphite powder with the prepared MIP powder in a specific ratio (e.g., 70:30 w/w).
-
Add a binder, such as mineral oil or paraffin oil, dropwise to the mixture while stirring until a homogeneous, dense paste is formed.
-
-
Packing the Electrode:
-
Pack the prepared paste into the cavity of an electrode holder (e.g., a glass tube or a plastic syringe).
-
Ensure the paste is tightly packed to avoid air gaps.
-
Smooth the surface of the electrode by rubbing it on a clean, smooth surface (e.g., weighing paper) until a shiny surface is obtained.
-
Protocol 2: Voltammetric Determination of this compound using DPV
-
Preparation of the Electrochemical Cell:
-
Place a known volume of the supporting electrolyte (e.g., phosphate buffer solution of a predetermined optimal pH) into the electrochemical cell.
-
Set up a three-electrode system: the prepared modified CPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Deaeration: Deoxygenate the solution by purging with high-purity nitrogen gas for a specific period (e.g., 5-10 minutes) before the measurement.
-
Voltammetric Measurement:
-
Set the DPV parameters: initial potential, final potential, pulse amplitude, pulse width, and scan rate.
-
Run a blank scan of the supporting electrolyte.
-
Add a known concentration of this compound standard solution to the cell and record the DPV.
-
For quantitative analysis, create a calibration curve by measuring the peak current at different concentrations of this compound.
-
Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: A logical flowchart for troubleshooting common issues in voltammetry.
References
- 1. An electrochemical sensing platform based on a modified carbon paste electrode with graphene/Co3O4 nanocomposite for sensitive propranolol determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrochemical sensing platform based on a modified carbon paste electrode with graphene/Co3O4 nanocomposite for sensitive propranolol determination | ADMET and DMPK [pub.iapchem.org]
- 3. Square Wave Voltammetry (SWV) | Pine Research Instrumentation [pineresearch.com]
- 4. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 5. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing solubility and stability issues of Bopindolol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common solubility and stability challenges encountered when working with Bopindolol in aqueous solutions.
Troubleshooting Guide: Common Issues
| Problem Observed | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation Upon Dilution | This compound is a highly lipophilic compound with low intrinsic aqueous solubility. Adding a concentrated organic stock solution to an aqueous buffer can cause it to immediately precipitate ("crash out") if the final organic solvent concentration is too low to maintain solubility. | 1. Decrease Final Aqueous Concentration: The most straightforward solution is to work with a lower final concentration of this compound. 2. Increase Co-Solvent Percentage: Maintain a higher percentage of the initial organic solvent (e.g., DMSO) in the final solution. Note that this may impact cellular assays. 3. Use a pH-Adjusted Buffer: this compound's active metabolite, Pindolol, shows pH-dependent solubility. Preparing the aqueous buffer at a slightly acidic pH (e.g., pH 4.0-5.0) may improve solubility.[1] 4. Sonication: Gentle sonication can help redissolve small amounts of precipitate. |
| Solution Becomes Hazy or Shows Crystals Over Time | The compound is degrading or slowly precipitating out of a supersaturated solution. Aqueous solutions of the active metabolite are known to be unstable.[2] | 1. Prepare Fresh Solutions: It is strongly recommended to prepare this compound aqueous solutions fresh for each experiment.[2] 2. Refrigerated Storage (Short-Term): If temporary storage is unavoidable, store the solution at 2-8°C and use it within 24 hours. Visually inspect for precipitation before use. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation. |
| Inconsistent Experimental Results | This can be due to the degradation of this compound in the aqueous medium, leading to a lower effective concentration of the active compound over the course of the experiment. | 1. Confirm Solution Stability: Perform a stability study under your specific experimental conditions (buffer, temperature, time) using HPLC to quantify the amount of this compound remaining. 2. Minimize Incubation Time: Design experiments to minimize the time this compound spends in aqueous buffer. 3. pH Control: Ensure the pH of your experimental medium is stable, as pH shifts can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a prodrug with high lipophilicity (predicted Log P ~4.45-4.7) and is expected to have very low aqueous solubility.[3] Quantitative data for this compound is scarce, but its active metabolite, Pindolol, is described as "practically insoluble in water".[4] One study reports the solubility of Pindolol at pH 7.4 to be greater than 37.2 µg/mL.[4] For practical lab work, it is sparingly soluble in aqueous buffers, and a common method involves first dissolving it in an organic solvent.[2]
Q2: Which organic solvents are recommended for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for this compound and its active metabolite, Pindolol.[2] Pindolol's solubility is approximately 5 mg/mL in ethanol and 15 mg/mL in DMSO and DMF.[2] When preparing a stock, it is advisable to purge the solvent with an inert gas to prevent oxidation.[2]
Q3: My this compound solution precipitated after I diluted my DMSO stock into a phosphate-buffered saline (PBS). What happened?
A3: This is a common issue known as precipitation due to a solvent shift. This compound is soluble in 100% DMSO but has very poor solubility in a mostly aqueous environment like PBS. When you dilute the stock, the percentage of DMSO drops dramatically, and the aqueous buffer cannot keep the drug dissolved, causing it to precipitate. Refer to the troubleshooting guide above for solutions.
Q4: How stable is this compound in an aqueous solution?
A4: this compound is an ester prodrug that is rapidly metabolized in vivo to its active form, Pindolol.[5] This hydrolysis can also occur in aqueous solutions, especially under acidic or basic conditions. Data from forced degradation studies on Pindolol show it degrades under acidic, basic, and oxidative conditions.[6][7] It is strongly recommended not to store aqueous solutions of Pindolol for more than one day, indicating its limited stability.[2] Therefore, aqueous solutions of this compound should be prepared fresh before use.
Q5: How does pH affect the stability of this compound?
A5: As an ester, this compound is susceptible to pH-dependent hydrolysis. It will likely degrade into its active metabolite (Pindolol) and benzoic acid, a process accelerated by strongly acidic or basic conditions. Forced degradation studies on Pindolol confirm its instability in 1 M HCl and 1 M NaOH.[6] For maximal stability, a buffer with a pH close to neutral (e.g., pH 6.0-7.5) is generally recommended, although empirical testing is necessary for specific experimental conditions.
Quantitative Data Summary
The following tables summarize the available solubility and stability information, primarily for Pindolol, the active metabolite of this compound. This data serves as a critical reference for experimental design.
Table 1: Solubility of Pindolol (Active Metabolite)
| Solvent / Medium | Reported Solubility | Source(s) |
| Ethanol | ~ 5 mg/mL | [2] |
| DMSO | ~ 15 mg/mL | [2] |
| DMF | ~ 15 mg/mL | [2] |
| Aqueous Buffer (pH 7.4) | > 37.2 µg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | [2] |
Table 2: Summary of Pindolol Forced Degradation Studies
| Stress Condition | Conditions Applied | Observation | Source(s) |
| Acid Hydrolysis | 1 M HCl at 80°C for 8 hours | Significant degradation observed | [6] |
| Base Hydrolysis | 1 M NaOH at 80°C for 8 hours | Significant degradation observed | [6] |
| Oxidation | 3% H₂O₂ at 80°C for 8 hours | Significant degradation observed | [6] |
| Photodegradation | Exposed to UV light for 8 hours | Degradation observed | [6] |
| Thermal | Heated at 80°C for 8 hours | Degradation observed | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or Ethanol)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Tare a sterile, dry amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound Malonate, MW 484.54, dissolve 4.85 mg in 1 mL of DMSO).
-
Purge the headspace of the vial with inert gas to displace oxygen.
-
Tightly cap the vial and vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C. For Pindolol, the solid form is stable for ≥ 2 years at -20°C.[2]
-
Protocol 2: Stability-Indicating Analysis by HPLC (Based on Pindolol Method)
-
Objective: To assess the stability of this compound in an aqueous solution by quantifying its degradation over time.
-
Materials:
-
Procedure:
-
Prepare the this compound aqueous solution at the desired concentration and store it under the conditions to be tested (e.g., 37°C in cell culture medium).
-
Set up the HPLC system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Gradient: A gradient elution may be necessary to separate degradation products from the parent peak. A starting condition could be 70% Mobile Phase A and 30% Mobile Phase B, ramping to 30% A and 70% B over 10 minutes.[6]
-
-
At time zero (t=0), take an aliquot of the this compound solution, filter if necessary, and inject it into the HPLC system to obtain the initial peak area.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat the injection process.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 peak area to determine the stability profile. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
References
- 1. nihs.go.jp [nihs.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. "Validated stability-indicating HPLC method for the separation of pindo" by S.S. Pujeri, A.M.A. Khader et al. [jfda-online.com]
Resolving co-eluting interferences in Bopindolol bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bopindolol. The focus is on resolving co-eluting interferences to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary co-eluting interferences to consider in this compound bioanalysis?
A1: The primary potential co-eluting interferences in this compound bioanalysis are its active metabolites and co-administered drugs. This compound is a prodrug that is rapidly metabolized to its active form. The main metabolites of concern are:
-
18-502: 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole
-
20-785: 4-(3-tert-butylaminopropoxy)-2-carboxyl indole[1]
Metabolite 18-502 is particularly important as it is a more potent beta-blocker than this compound itself.[1] Therefore, chromatographic separation of this compound from this metabolite is critical for accurate pharmacokinetic assessment. Additionally, any co-administered drugs that are structurally similar or have similar physicochemical properties to this compound could potentially co-elute.
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: this compound is a non-polar and hydrophobic compound with low to moderate lipid solubility.[2] This suggests that reversed-phase chromatography will be a suitable separation technique. Its basic nature (due to the secondary amine) means that the pH of the mobile phase will significantly impact its retention and peak shape.
Q3: What are the recommended sample preparation techniques for this compound in plasma?
A3: Common and effective sample preparation techniques for bioanalysis of drugs like this compound from plasma include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While quick, it may result in a less clean extract, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. LLE can provide a cleaner extract than PPT. The choice of organic solvent should be optimized based on the polarity of this compound and its metabolites.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the ability to pre-concentrate the analyte. A C18 or a mixed-mode cation exchange sorbent could be effective for this compound.
Q4: What are the typical LC-MS/MS parameters for the analysis of this compound?
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is suitable for the basic amine structure of this compound.
-
MS/MS Transitions: Specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound and its metabolites into the mass spectrometer.
-
Chromatographic Column: A C18 column is a good initial choice for separating the non-polar this compound and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Adjusting the pH of the aqueous phase can be crucial for optimizing separation.
Troubleshooting Guide
Issue 1: Poor peak shape (fronting, tailing, or splitting) for this compound.
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound on a C18 column is often due to secondary interactions with residual silanol groups on the silica support.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) will ensure the amine group is fully protonated, which can reduce silanol interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups.
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
-
-
-
Question: I am observing a split or shouldered peak for what should be this compound. What does this indicate?
-
Answer: A split or shouldered peak is a strong indication of a co-eluting interference. Given the known metabolism of this compound, this is likely one of its active metabolites (18-502 or 20-785).
-
Solution 1: Optimize the Chromatographic Gradient: A shallower gradient can increase the separation between closely eluting compounds. Experiment with different gradient slopes and durations.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
Solution 3: Modify the Mobile Phase pH: Adjusting the pH can change the ionization state and, consequently, the retention times of this compound and its metabolites, potentially improving their separation.
-
-
Issue 2: Inaccurate or irreproducible quantitative results for this compound.
-
Question: My QC samples for this compound are consistently failing, showing high variability. I suspect a co-eluting interference. How can I confirm this?
-
Answer: If you suspect a co-eluting metabolite, you can use the mass spectrometer to investigate.
-
Solution 1: Extracted Ion Chromatograms (XICs): Analyze a sample and extract the ion chromatograms for the expected m/z of this compound and its metabolites. If the peaks for a metabolite appear at the same retention time as this compound, you have confirmed co-elution.
-
Solution 2: Peak Purity Analysis: If your MS software has this feature, a peak purity analysis can indicate if the peak corresponding to this compound contains ions from other compounds.
-
-
-
Question: How can I resolve the co-elution of this compound and its active metabolite 18-502?
-
Answer: Since metabolite 18-502 is more polar than this compound (due to the hydroxyl group), it is expected to elute earlier in a reversed-phase system. To improve their separation:
-
Solution 1: Optimize the Mobile Phase: A mobile phase with a lower organic content at the start of the gradient will increase the retention of both compounds and provide more time for separation.
-
Solution 2: Consider a Different Stationary Phase: A phenyl-hexyl or a polar-embedded column could offer different selectivity compared to a standard C18 and may provide better resolution.
-
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Suggested LC-MS/MS Method for this compound and its Metabolites
-
LC System: UPLC or HPLC system
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI+
-
MRM Transitions: To be determined by infusion of standards.
Quantitative Data
Table 1: Potential MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | [M+H]+ | To be determined | The benzoyl ester group is a likely fragmentation point. |
| Metabolite 18-502 | [M+H]+ | To be determined | Fragmentation may involve the loss of the tert-butyl group or the propanol side chain. |
| Metabolite 20-785 | [M+H]+ | To be determined | The carboxyl group may influence fragmentation. |
Table 2: Troubleshooting Co-elution - Expected Impact of Method Modifications
| Modification | Expected Impact on Separation of this compound and Metabolites | Rationale |
| Decrease initial % Organic | Increased resolution | Increases retention of all analytes, allowing more time for separation on the column. |
| Use a shallower gradient | Increased resolution | Provides more time for separation of closely eluting compounds. |
| Switch from Acetonitrile to Methanol | Change in selectivity | Methanol has different solvent properties and can alter the elution order or improve separation. |
| Decrease mobile phase pH | Improved peak shape, potential change in selectivity | Fully protonates the basic amine, reducing tailing. May also alter the retention of the acidic metabolite 20-785. |
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: General workflow for this compound bioanalysis.
References
Calibration curve and linearity problems in Bopindolol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Bopindolol, with a specific focus on calibration curve and linearity problems.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the potential causes?
A1: Non-linearity in your calibration curve can stem from several factors. At high concentrations, detector saturation can occur. Conversely, at very low concentrations, issues like analyte adsorption to surfaces can become significant. Other common causes include problems with the preparation of your standard solutions, such as pipetting errors, or the chemical instability of this compound in the diluent. It is also possible that the chosen mathematical model is not appropriate for the concentration range you are working in.
Q2: I'm observing poor reproducibility in my peak areas for the same this compound standard. What should I check?
A2: Poor peak area reproducibility is often linked to issues with the injection process or the HPLC system's fluidics. Check for air bubbles in the syringe or sample loop, as this can lead to inconsistent injection volumes. Ensure that your autosampler is functioning correctly and that the injection volume is appropriate for the column and system. Leaks in the system can also cause fluctuations in flow rate, leading to variable peak areas. Finally, verify the stability of your prepared samples, as degradation of this compound can lead to decreasing peak areas over time.
Q3: Why am I seeing a high background or noisy baseline in my chromatograms?
A3: A high background or noisy baseline can be caused by a contaminated mobile phase, dirty flow cell in the detector, or a deteriorating HPLC column. Ensure your mobile phase is prepared with high-purity solvents and is properly degassed. Flushing the system, including the detector flow cell, with a strong solvent may help to remove contaminants. If the problem persists, the column may be contaminated or degraded and may need to be replaced.
Q4: What is the "matrix effect" and how can it affect my this compound quantification in biological samples?
A4: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, causing inaccurate and imprecise results. For example, phospholipids in plasma are a common source of matrix effects for beta-blockers like propranolol, a compound structurally related to this compound. To mitigate this, it is crucial to have a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with this compound can also help to compensate for matrix effects.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for this compound quantification.
Troubleshooting Workflow for Non-Linear Calibration Curve
Validation & Comparative
A Comparative Analysis of the Pharmacokinetic Profiles of Bopindolol and Atenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two beta-adrenergic receptor antagonists: Bopindolol and Atenolol. The information presented is intended to support research, scientific understanding, and drug development efforts by offering a detailed examination of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.
Executive Summary
This compound, a non-selective beta-blocker with partial agonist activity, acts as a prodrug with a sustained duration of action. In contrast, Atenolol is a cardioselective beta-1 blocker characterized by its hydrophilicity and renal excretion.[1][2][3] This guide delves into the key pharmacokinetic parameters of both drugs, outlines the experimental protocols for their analysis, and illustrates their shared signaling pathway.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and Atenolol, facilitating a direct comparison of their profiles.
| Pharmacokinetic Parameter | This compound | Atenolol |
| Bioavailability (Oral) | ~70%[4] | ~50%[5][6] |
| Time to Peak Plasma Concentration (Tmax) | Slow onset of action[4] | 2 - 4 hours[5] |
| Protein Binding | Data not readily available | 6% - 16%[7][8] |
| Elimination Half-life | Long duration of action; active metabolite has a half-life that can be extended in the elderly[9][10][11][12][13] | 6 - 7 hours[5][6] |
| Metabolism | Rapidly and extensively metabolized to its active form[7] | Minimal hepatic metabolism (~5%)[6] |
| Excretion | Primarily hepatic metabolism[7] | Primarily renal excretion as unchanged drug[5][6] |
Experimental Protocols
Determination of Plasma Concentrations
The quantification of this compound and Atenolol in plasma is crucial for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Protocol for Atenolol Quantification in Human Plasma using HPLC:
This protocol is based on established methods for the determination of Atenolol in human plasma.[4][14][15][16]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of a human plasma sample, add a known concentration of an internal standard (e.g., metoprolol).
-
Add 0.5 mL of 1M sodium hydroxide solution and vortex for 5 seconds.
-
Add 5 mL of a chloroform and butanol mixture (4:1, v/v), vortex for 30 seconds, and then centrifuge at 3,000 x g for 7 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 1 mL of methanol.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Ace C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and water (50:50, v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 229 nm and emission at 309 nm.
-
-
Method Validation:
-
The method should be validated for linearity, precision, accuracy, and stability according to regulatory guidelines. The calibration curve is typically linear in the concentration range of 5–150 ng/mL.[14]
-
General Protocol for this compound Quantification:
While a specific, detailed public protocol for this compound is less common, its analysis often involves radio-receptor assays or HPLC.[17] A general approach for HPLC analysis would follow similar principles to that of Atenolol, involving:
-
Sample Preparation: Extraction of the drug and its active metabolite from plasma, potentially using liquid-liquid or solid-phase extraction.
-
Chromatography: Separation using a suitable reverse-phase HPLC column and a mobile phase tailored to the chemical properties of this compound and its metabolite.
-
Detection: UV or fluorescence detection, depending on the spectroscopic properties of the analytes.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Both this compound and Atenolol exert their effects by antagonizing beta-adrenergic receptors. Atenolol is selective for β1-receptors, which are predominantly found in the heart, while this compound is non-selective, blocking both β1 and β2-receptors.[1][2][18] The binding of these drugs to beta-adrenergic receptors inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.
Caption: Beta-adrenergic receptor signaling pathway.
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study designed to compare two oral drug formulations.
Caption: A typical experimental workflow for a comparative pharmacokinetic study.
References
- 1. bhf.org.uk [bhf.org.uk]
- 2. Selective Vs. Non-Selective Beta-Blockers: What's The Difference? [gokick.com]
- 3. nursingbird.com [nursingbird.com]
- 4. researchgate.net [researchgate.net]
- 5. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In-vitro Relationship between Protein-binding and Free Drug Concentrations of a Water-soluble Selective Beta-adrenoreceptor Antagonist (Atenolol) and Its Interaction with Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of once-daily this compound and atenolol for mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and atenolol in patients with stable angina pectoris. Double-blind randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and atenolol in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haemodynamic effects of this compound and atenolol in coronary artery disease. A noninvasive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship between plasma concentrations and cardiac beta-adrenoceptor blockade--a study with oral and intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective vs Nonselective Beta Blockers | Power [withpower.com]
A Comparative Analysis of Receptor Binding Selectivity: Bopindolol vs. Carvedilol
For Immediate Release
[City, State] – [Date] – In the landscape of cardiovascular therapeutics, beta-blockers remain a cornerstone of treatment. This guide provides a detailed comparison of the receptor binding selectivity of two prominent third-generation beta-blockers: Bopindolol and Carvedilol. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct pharmacological profiles.
Introduction to this compound and Carvedilol
This compound is a non-selective β-adrenoceptor antagonist that also exhibits partial agonist activity at serotonin 5-HT1A receptors. It is a prodrug that is metabolized to its active form, pindolol. Carvedilol is a non-selective β-adrenoceptor antagonist and an α1-adrenoceptor blocker, providing additional vasodilatory effects.
Quantitative Receptor Binding Affinity
The binding affinities of this compound (and its active metabolite Pindolol) and Carvedilol for various adrenergic and serotonergic receptors have been determined through radioligand binding assays. The inhibition constants (Ki) and pKi values, which indicate the concentration of the drug required to inhibit 50% of radioligand binding, are summarized in the table below. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | This compound (as Pindolol) - Ki (nM) | Carvedilol - Ki (nM) | References |
| Adrenergic Receptors | |||
| β1 | 0.52 - 2.6 (pKi = 7.44 for this compound) | 0.32 | [1][2] |
| β2 | 0.40 - 4.8 | 0.13 - 0.40 | [2] |
| α1 | - | High Affinity | [3] |
| Serotonergic Receptors | |||
| 5-HT1A | 6.4 (Partial Agonist) | 3.16 | [4][5] |
| 5-HT1B | High Affinity (pKi mentioned) | - | [6] |
| 5-HT2A | - | High Nanomolar Affinity | [7] |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for this compound and Carvedilol is primarily conducted using radioligand binding assays. This established technique provides a quantitative measure of the interaction between a drug and its target receptor.
Objective: To determine the binding affinity (Ki) of a test compound (this compound or Carvedilol) for a specific receptor subtype.
Materials:
-
Receptor Source: Membranes isolated from cells or tissues expressing the target receptor (e.g., COS-7 cells transfected with β1- or β2-adrenoceptors).
-
Radioligand: A radioactive molecule that specifically binds to the target receptor (e.g., [3H]CGP-12177 for β-adrenoceptors).
-
Test Compound: Non-radioactive this compound or Carvedilol at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound. A control incubation without the test compound (total binding) and another with a high concentration of a known potent ligand (non-specific binding) are also prepared.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8][9][10][11][12]
Signaling Pathways
The interaction of this compound and Carvedilol with their respective receptors initiates distinct downstream signaling cascades.
This compound (via Pindolol): As a non-selective beta-blocker, Pindolol antagonizes the canonical Gs-protein coupled signaling pathway of β1 and β2 adrenergic receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Its partial agonism at the 5-HT1A receptor involves G-protein activation, which can modulate serotonin neurotransmission.[5][14][15]
Carvedilol: Carvedilol's blockade of β1 and β2 adrenergic receptors also inhibits the Gs-cAMP pathway.[16] Uniquely, it has been shown to be a β-arrestin-biased ligand, capable of activating signaling pathways independent of G-protein coupling, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][7][17][18] Its antagonism of α1-adrenergic receptors leads to vasodilation.[3]
Conclusion
This compound and Carvedilol, while both classified as third-generation beta-blockers, exhibit distinct receptor binding profiles that translate into different pharmacological effects. This compound's key features include its non-selective beta-blockade and partial agonism at 5-HT1A receptors. Carvedilol is characterized by its combined non-selective beta-blockade and alpha-1 antagonism, along with its unique biased agonism at beta-adrenergic receptors. This detailed comparison provides a foundation for researchers to better understand the nuances of these compounds in both preclinical and clinical settings.
References
- 1. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pindolol - Wikipedia [en.wikipedia.org]
- 3. GoodRx - Error [blocked.goodrx.com]
- 4. Identification of gene signatures regulated by carvedilol in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell radioligand saturation binding [protocols.io]
- 12. revvity.com [revvity.com]
- 13. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 14. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 15. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. primo.pugetsound.edu [primo.pugetsound.edu]
A comparative study of the hemodynamic effects of Bopindolol and nadolol
A Comparative Guide to the Hemodynamic Effects of Bopindolol and Nadolol
Introduction
This compound and nadolol are both non-selective beta-adrenergic receptor antagonists, commonly known as beta-blockers, prescribed for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3][4][5] While both drugs act on the same receptors, their distinct pharmacological properties, particularly the presence or absence of intrinsic sympathomimetic activity (ISA), lead to different hemodynamic profiles. This guide provides a comparative analysis of their effects on key cardiovascular parameters, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: this compound is a prodrug that is metabolized into its active form, pindolol.[1][6] It functions as a non-selective antagonist for both β1 and β2-adrenergic receptors.[1][7] A key feature of this compound is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[7][8][9] This means that in addition to blocking the effects of potent catecholamines like epinephrine and norepinephrine, it can weakly stimulate the beta-adrenergic receptors. This compound also possesses membrane-stabilizing activity.[7]
Nadolol: Nadolol is also a non-selective beta-blocker, acting on both β1 and β2-adrenergic receptors.[2][4][10] In contrast to this compound, nadolol lacks intrinsic sympathomimetic activity.[11] This means it purely antagonizes the effects of catecholamines without any underlying stimulatory effect on the receptors.[12] This lack of ISA contributes to some of its distinct hemodynamic effects, particularly at rest.[11]
Signaling Pathway of Beta-Blockers
The following diagram illustrates the general mechanism of action for beta-blockers like this compound and nadolol at the cellular level. They competitively inhibit the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors, thereby modulating the downstream signaling cascade that influences cardiovascular function.
Caption: Beta-blockers competitively inhibit catecholamine binding to beta-receptors.
Comparative Hemodynamic Effects
The following table summarizes the key hemodynamic effects of this compound and nadolol at rest and during exercise, based on available clinical data. Since direct comparative studies are limited, data is synthesized from studies comparing them to placebo or other beta-blockers.
| Hemodynamic Parameter | This compound (with ISA) | Nadolol (without ISA) | Key Differences & Notes |
| Heart Rate (Rest) | Slight to moderate reduction | Pronounced and prolonged reduction[11] | Nadolol's lack of ISA leads to a more significant decrease in resting heart rate.[11] |
| Heart Rate (Exercise) | Significant reduction[8] | Significant reduction[11][13] | Both drugs effectively blunt the exercise-induced increase in heart rate.[8][11] |
| Systolic Blood Pressure | Reduction at rest and during exercise[14] | Reduction at rest and during exercise[11] | Both are effective antihypertensive agents.[9][12] |
| Diastolic Blood Pressure | Reduction[14] | Slight reduction[11] | Both contribute to the overall reduction in blood pressure. |
| Cardiac Output | Reduced[14] | Reduced | The reduction is a primary mechanism for lowering blood pressure. |
| Systemic Vascular Resistance | Increased[14] | Increased | A compensatory response to the reduction in cardiac output. |
| Left Ventricular (LV) Function (Rest) | No significant depression[11] | May depress LV function (increased PEP, decreased LVETc)[11] | The ISA of this compound (via its active metabolite pindolol) helps preserve resting LV function.[11] |
| Left Ventricular (LV) Function (Exercise) | Similar adverse effects to other beta-blockers[11] | Similar adverse effects to other beta-blockers[11] | During high sympathetic tone (exercise), the effects of ISA are less prominent.[11] |
| Duration of Action | Long-acting, effects sustained for >24 hours[3][8][9] | Long half-life (20-24 hours), allowing once-daily dosing[4] | Nadolol has a particularly high percentage of its heart rate-attenuating effect remaining at 24 hours.[13][15] |
PEP: Preejection Period; LVETc: Corrected Left Ventricular Ejection Time. An increase in PEP and a decrease in LVETc suggest a decrease in myocardial contractility.
Experimental Protocols
A representative experimental design to compare the hemodynamic effects of beta-blockers is the double-blind, randomized, crossover study.
Objective: To compare the effects of a single oral dose of pindolol (active metabolite of this compound) and nadolol on hemodynamics, left ventricular function, and respiration at rest and during exercise.
Methodology:
-
Study Population: Healthy volunteers (e.g., 13 subjects).[11]
-
Study Design: A double-blind, randomized, crossover trial. Each subject receives a single oral dose of pindolol (e.g., 10 mg), nadolol (e.g., 80 mg), and a placebo, with a washout period between each treatment phase.[11]
-
Drug Administration: A single oral dose is administered.
-
Measurements: Hemodynamic parameters are measured before and at specific time points (e.g., 4 and 24 hours) after drug administration.[11]
-
At Rest:
-
Heart Rate and Blood Pressure: Measured in the supine position.
-
Left Ventricular Function: Assessed using systolic time intervals (STI) from simultaneous ECG, phonocardiogram, and carotid pulse tracings. This includes measuring the preejection period (PEP) and left ventricular ejection time (LVET).[11]
-
-
During Exercise:
-
Protocol: Subjects perform a graded upright bicycle exercise test.
-
Measurements: Heart rate, blood pressure, and systolic time intervals are recorded at each exercise level.[11]
-
-
-
Data Analysis: Statistical methods are used to compare the changes in hemodynamic parameters from baseline and between the different treatment groups (pindolol, nadolol, and placebo).
Experimental Workflow
The diagram below outlines a typical workflow for a clinical study comparing the hemodynamic effects of this compound and nadolol.
Caption: A randomized crossover design for comparing drug effects.
Conclusion
This compound and nadolol, while both non-selective beta-blockers, exhibit notable differences in their hemodynamic effects, primarily due to this compound's intrinsic sympathomimetic activity. This compound, through its active metabolite pindolol, tends to preserve resting left ventricular function and causes a less pronounced reduction in resting heart rate compared to nadolol.[11] In contrast, nadolol demonstrates a more potent and sustained bradycardic effect at rest and may slightly depress myocardial contractility in the absence of sympathetic stimulation.[11] During exercise, these differences become less apparent as the high levels of circulating catecholamines override the partial agonist effects of this compound.[11]
For researchers and drug development professionals, these distinctions are critical. The presence of ISA in this compound may offer a therapeutic advantage in patients prone to bradycardia or in those where maintaining resting cardiac output is desirable. Conversely, the potent, consistent, and long-lasting beta-blockade provided by nadolol may be preferable in conditions requiring maximal suppression of sympathetic activity, such as in certain arrhythmias or severe angina.[5] Understanding these nuanced hemodynamic profiles is essential for targeted drug development and appropriate clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound Malonate used for? [synapse.patsnap.com]
- 4. What is Nadolol used for? [synapse.patsnap.com]
- 5. Nadolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological experiments in healthy volunteers with this compound, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nadolol - Wikipedia [en.wikipedia.org]
- 11. Influence of beta blockade and intrinsic sympathomimetic activity on hemodynamics, inotropy and respiration at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 13. Atenolol, nadolol, and pindolol in angina pectoris on effort: effect of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the acute haemodynamic effects of this compound and propranolol at rest and during supine exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-blocker duration of action and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol's Enduring Antihypertensive Efficacy Validated in Preclinical Hypertension Models
A Comparative Analysis of Bopindolol's Long-Acting Profile Against Other Beta-Blockers in Animal Models of Hypertension
For researchers and scientists in the field of cardiovascular drug development, identifying therapeutic agents with sustained efficacy is a critical objective. This compound, a non-selective beta-adrenoceptor antagonist, has demonstrated a notable long-acting antihypertensive effect in preclinical studies. This guide provides a comparative overview of this compound's performance against other beta-blockers in animal models of hypertension, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Hypertensive Animal Models
This compound's prolonged duration of action is a key differentiator from other beta-blockers. The following table summarizes the quantitative data from studies in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.
| Drug | Animal Model | Dose | Route of Administration | Key Findings | Duration of Effect |
| This compound | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | ~1.4 mg/kg/day | Oral (in drinking water) | Sustained lowering of blood pressure from 14 weeks of age.[1] | Chronic treatment showed continuous effect.[1] |
| Propranolol | Spontaneously Hypertensive Rats (SHR) | 10-30 mg/kg/day | Oral | Retarded the development of hypertension. | Antihypertensive effect observed with chronic administration. |
| Atenolol | Spontaneously Hypertensive Rats (SHR) | 10-30 mg/kg/day | Oral | Retarded the development of hypertension. | Antihypertensive effect observed with chronic administration. |
| Pindolol | Spontaneously Hypertensive Rats (SHR) | 1-3 mg/kg/day | Oral | Produced antihypertensive effects after a longer period of administration. | Delayed onset of antihypertensive effect with chronic administration.[2] |
Experimental Protocols
The validation of this compound's long-acting effects relies on robust experimental designs. Below are detailed methodologies for key experiments cited in the evaluation of antihypertensive agents in animal models.
Induction of Hypertension in Animal Models
Spontaneously Hypertensive Rats (SHR) are a genetically hypertensive strain and are a standard model for these studies. For the study on stroke-prone SHR (SHRSP), the animals were provided with this compound in their drinking water starting from 8 weeks of age, with the dose calculated based on water intake.[1]
Measurement of Blood Pressure in Conscious Animals
To obtain accurate and continuous blood pressure data without the confounding effects of anesthesia, radiotelemetry is the gold-standard method.
Surgical Implantation of Radiotelemetry Device:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The abdominal area is shaved and disinfected. A midline incision is made to expose the abdominal aorta.
-
Catheter Implantation: The abdominal aorta is temporarily occluded, and a small puncture is made with a needle. The telemetry catheter is inserted into the aorta and advanced to the desired position. The catheter is secured in place with surgical glue and sutures.
-
Transmitter Placement: The body of the telemetry transmitter is placed in the peritoneal cavity.
-
Closure: The muscle and skin incisions are closed in layers.
-
Post-operative Care: The animal is allowed to recover for at least one week before the start of blood pressure recordings to ensure a return to normal physiological state.
Data Acquisition:
-
Blood pressure and heart rate are continuously monitored and transmitted by the implanted device to a receiver placed under the animal's cage.
-
Data is collected and analyzed using specialized software to determine mean arterial pressure, systolic and diastolic blood pressure, and heart rate over extended periods.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in the evaluation of this compound, the following diagrams are provided.
References
A Comparative Assessment of the Partial Agonist Activity of Bopindolol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA), of bopindolol and other clinically relevant beta-blockers. The information presented herein is supported by experimental data to facilitate an objective assessment of their pharmacological profiles.
Introduction to Partial Agonism in Beta-Blockers
Beta-adrenergic receptor blockers (beta-blockers) are a class of drugs that competitively antagonize the effects of endogenous catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. While the primary mechanism of action for most beta-blockers is antagonism, a subset of these agents also possesses partial agonist activity. This means they can weakly activate the beta-adrenergic receptors, mimicking the effect of a full agonist like isoproterenol, but with a significantly lower maximal response. This intrinsic sympathomimetic activity can be clinically significant, as it may lead to a different side-effect profile compared to beta-blockers without ISA, particularly concerning resting heart rate and cardiac output.[1][2]
This compound, a non-selective beta-blocker, is recognized for its mild partial agonist activity.[3] This guide will compare its activity with other beta-blockers known to possess ISA, providing a quantitative and methodological framework for their evaluation.
Comparative Quantitative Data
The partial agonist activity of beta-blockers is typically quantified as their intrinsic activity (α), which represents the maximal response of the drug as a fraction or percentage of the maximal response of a full agonist (e.g., isoproterenol). The following table summarizes available quantitative data on the partial agonist activity of this compound and other selected beta-blockers. It is important to note that these values can vary depending on the experimental model and tissue type used.
| Drug | Receptor Selectivity | Intrinsic Activity (α) or % of Maximal Response (relative to Isoproterenol) | Experimental Model/Tissue | Reference(s) |
| This compound | Non-selective | Mild (quantitative value not consistently reported) | - | [3] |
| Pindolol | Non-selective | 40-50% (chronotropic effect) ~100% (vasodilation) | Isolated kitten atria Canine isolated mesenteric vessels | [4] |
| Acebutolol | β1-selective | Negligible inotropic effect at ≤ 10⁻⁵ M | Isolated cat papillary muscle | [5] |
| Celiprolol | β1-selective | Strong relaxant effect in trachea, slight chronotropic/inotropic effects | Isolated guinea pig atria and trachea | [6][7] |
| Labetalol | Non-selective (α & β) | Partial agonist at vascular β2-receptors | Experimental animals | [8] |
| Oxprenolol | Non-selective | Possesses ISA (specific quantitative data varies) | Various in vitro and in vivo models | [9][10][11] |
| Practolol | β1-selective | <10% to 20% increase in force of contraction at 10⁻⁵ to 10⁻⁴ M | Isolated cat papillary muscle | [5] |
Experimental Protocols
The assessment of partial agonist activity of beta-blockers involves various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.
Cyclic AMP (cAMP) Accumulation Assay
This assay directly measures the second messenger response following receptor activation.
Objective: To quantify the ability of a beta-blocker to stimulate adenylyl cyclase and increase intracellular cAMP levels in a cell-based system.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the beta-adrenergic receptor subtype of interest (e.g., CHO, HEK293 cells) is cultured to confluence in appropriate media.
-
Cell Stimulation: Cells are harvested and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Drug Incubation: The cells are then exposed to increasing concentrations of the test beta-blocker (partial agonist), a full agonist (e.g., isoproterenol) as a positive control, and a vehicle control.
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12][13]
-
Data Analysis: Dose-response curves are generated, and the maximal response (Emax) for the partial agonist is calculated as a percentage of the Emax for the full agonist.
Isolated Organ Bath for Inotropic and Chronotropic Effects
This ex vivo method assesses the physiological response of cardiac tissue to drug application.
Objective: To measure the effects of beta-blockers on the rate (chronotropy) and force (inotropy) of contraction in isolated heart tissue.
Methodology:
-
Tissue Preparation: The heart is excised from a suitable animal model (e.g., guinea pig, rat). The right atrium (for chronotropic effects) and a ventricular papillary muscle (for inotropic effects) are dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.
-
Transducer Attachment: The tissues are connected to force and displacement transducers to record the rate and force of contraction.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of the test beta-blocker. A full agonist (isoproterenol) is used to determine the maximal possible response.
-
Data Analysis: The changes in heart rate (beats per minute) and force of contraction (mN) are recorded. The maximal response to the partial agonist is expressed as a percentage of the maximal response to the full agonist.[5][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for assessing partial agonism.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for cAMP assay.
Conclusion
The partial agonist activity of beta-blockers is a key pharmacological feature that influences their clinical effects. This compound exhibits mild ISA, which distinguishes it from beta-blockers that are pure antagonists. The degree of partial agonism varies among different beta-blockers, as demonstrated by the compiled experimental data. A thorough understanding of the methodologies used to quantify ISA is crucial for the accurate interpretation and comparison of these agents in both research and drug development settings. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for professionals in the field.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonist activity of celiprolol, a cardioselective beta-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of intrinsic sympathomimetic activity and cardioselectivity on beta adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
